![molecular formula C10H11N3O2 B12081544 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12081544.png)
5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the construction of the pyrazolopyridine core followed by functionalization at specific positions. One common method starts with the cyclization of appropriate precursors such as 3-aminopyridine and hydrazine derivatives. The reaction is often carried out under reflux conditions in the presence of a suitable solvent like ethanol or acetic acid. The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts such as palladium or copper may be employed to facilitate specific steps in the synthesis, enhancing efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a scaffold for the development of new drugs. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug discovery. Studies have indicated potential anti-inflammatory, anticancer, and antimicrobial activities .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications, from electronics to pharmaceuticals .
Mechanism of Action
The mechanism by which 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid: Lacks the isopropyl group, which may affect its reactivity and biological activity.
5-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group, potentially altering its properties.
5-Phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: Contains a phenyl group, which can significantly change its chemical behavior and applications.
Uniqueness
The presence of the isopropyl group in 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid imparts unique steric and electronic properties, making it distinct from its analogs. This modification can enhance its stability, reactivity, and interaction with biological targets, thereby broadening its range of applications .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-propan-2-yl-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-5(2)6-3-7-8(10(14)15)12-13-9(7)11-4-6/h3-5H,1-2H3,(H,14,15)(H,11,12,13) |
InChI Key |
AKVHIGDGWDQCPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(NN=C2N=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12081494.png)
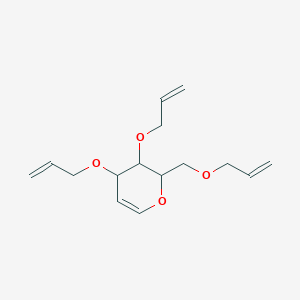
![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)
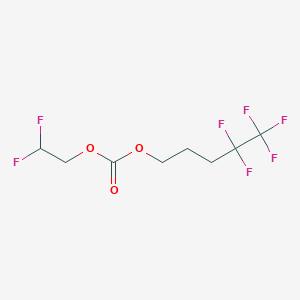
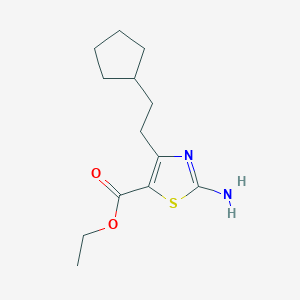

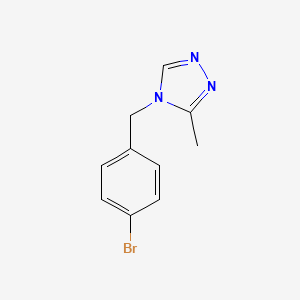



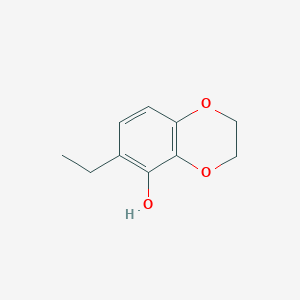
![(5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12081552.png)
